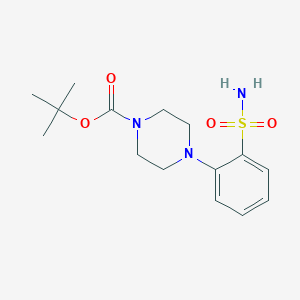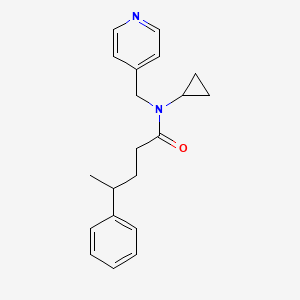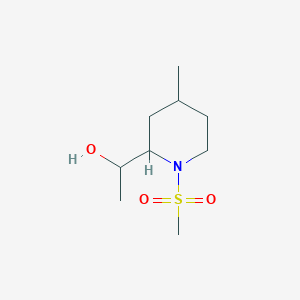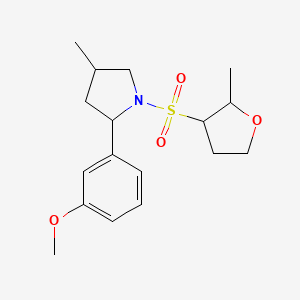
Tert-butyl 4-(2-sulfamoylphenyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(2-sulfamoylphenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-sulfamoylphenyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl bromoacetate under basic conditions using triethylamine as a catalyst. The reaction is carried out in a solvent such as tetrahydrofuran at a temperature of around 60°C overnight . The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-(2-sulfamoylphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Biology: Investigated for its antibacterial and antifungal activities.
Medicine: Explored for its potential anticancer, antiparasitic, antihistamine, and antidepressive activities.
Industry: Utilized in the development of new pharmaceuticals and bioactive molecules due to its versatile chemical properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(2-sulfamoylphenyl)piperazine-1-carboxylate involves its interaction with various molecular targets and pathways. The piperazine ring in the compound provides conformational flexibility and polar nitrogen atoms, which enhance favorable interactions with macromolecules . This allows the compound to bind to specific receptors or enzymes, modulating their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-sulfamoylphenyl)piperazine-1-carboxylate is unique due to the presence of the sulfamoylphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug discovery and development.
Propiedades
IUPAC Name |
tert-butyl 4-(2-sulfamoylphenyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-15(2,3)22-14(19)18-10-8-17(9-11-18)12-6-4-5-7-13(12)23(16,20)21/h4-7H,8-11H2,1-3H3,(H2,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUKCEYYNQSYSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[4-fluoro-N-[(2-fluorophenyl)methyl]anilino]methyl]pyrimidin-4-amine](/img/structure/B6974622.png)
![1-[2-(3-Chlorophenoxy)ethyl]-1-methyl-3-[4-(4-methylpyrimidin-2-yl)oxyphenyl]urea](/img/structure/B6974626.png)
![Methyl 1-[[4-(4-methylpyrimidin-2-yl)oxyphenyl]carbamoyl]-4-phenylpiperidine-4-carboxylate](/img/structure/B6974628.png)
![[4-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2,3-dihydrochromen-4-yl]methanol](/img/structure/B6974630.png)

![N-[(4-piperidin-1-yloxan-4-yl)methyl]-3,4-dihydro-1H-isochromene-1-carboxamide](/img/structure/B6974647.png)
![2-[2-[[1-Cyclopropylethyl(methyl)sulfamoyl]amino]ethyl]-6-methoxypyridine](/img/structure/B6974660.png)

![3-[[2-(Furan-2-yl)-2-pyrrolidin-1-ylethyl]amino]cyclopentane-1-carbonitrile](/img/structure/B6974675.png)
![3-cyclopropyl-N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6974682.png)
![1-[1-(4-Chloro-2-fluorophenyl)sulfonyl-4-methylpiperidin-2-yl]ethanol](/img/structure/B6974685.png)

![1-[3-[(5-Methyl-1,3,4-thiadiazol-2-yl)methylamino]phenyl]sulfonylpiperidin-4-ol](/img/structure/B6974692.png)
![N-[4-[(1R,2R)-2-hydroxycyclohexyl]oxyphenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide](/img/structure/B6974704.png)
